molecular formula C34H50F2N4O3 B611646 VCH-286 CAS No. 891824-47-8

VCH-286

Cat. No.: B611646
CAS No.: 891824-47-8
M. Wt: 600.8 g/mol
InChI Key: YZGXEGUSPLSQOJ-VUQZBIHUSA-N
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Description

VCH-286 is a small-molecule compound known for its role as a C-C chemokine receptor type 5 (CCR5) receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VCH-286 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-throughput screening and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

VCH-286 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound .

Scientific Research Applications

VCH-286 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying CCR5 receptor antagonism and its effects on chemical pathways.

    Biology: Investigated for its role in blocking HIV-1 entry into host cells, making it a potential candidate for antiviral therapies.

    Medicine: Explored for its therapeutic potential in treating HIV infections and other diseases involving CCR5 receptors.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting CCR5 receptors

Mechanism of Action

VCH-286 exerts its effects by binding to the CCR5 receptor on the surface of host cells. This binding induces conformational changes in the receptor, preventing the viral protein gp120 from attaching to CCR5. As a result, the entry of CCR5-tropic strains of HIV-1 into host cells is blocked, inhibiting viral replication and spread .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of VCH-286

This compound is unique due to its high affinity for the CCR5 receptor and its prolonged receptor occupancy compared to other CCR5 antagonists. This results in a more effective blockade of CCR5-dependent HIV entry, making it a promising candidate for further development .

Properties

CAS No.

891824-47-8

Molecular Formula

C34H50F2N4O3

Molecular Weight

600.8 g/mol

IUPAC Name

4,4-difluoro-N-[(1S)-3-[(1R,5S)-1'-(oxan-4-ylmethyl)-2'-oxo-3'-propan-2-ylspiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C34H50F2N4O3/c1-24(2)40-32(42)38(22-25-13-18-43-19-14-25)23-33(40)20-28-8-9-29(21-33)39(28)17-12-30(26-6-4-3-5-7-26)37-31(41)27-10-15-34(35,36)16-11-27/h3-7,24-25,27-30H,8-23H2,1-2H3,(H,37,41)/t28-,29+,30-,33?/m0/s1

InChI Key

YZGXEGUSPLSQOJ-VUQZBIHUSA-N

SMILES

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Isomeric SMILES

CC(C)N1C(=O)N(CC12C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Canonical SMILES

CC(C)N1C(=O)N(CC12CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)C5CCC(CC5)(F)F)CC6CCOCC6

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VCH-286;  VCH 286;  VCH286

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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